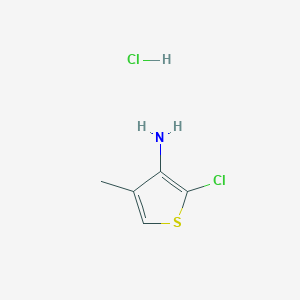
2-Chloro-4-methylthiophen-3-amine hydrochloride
Cat. No. B2468800
M. Wt: 184.08
InChI Key: HZKWXXHVCMFEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07179830B2
Procedure details


400 mg of 2-chloro-4-methyl-3-trifluoroacetylaminothiophene were admixed with 1.5 ml of hydrazine hydrate and then stirred at 50° C. for one hour. The mixture was admixed with water, the solution was extracted using ethyl acetate and the organic phase was washed once with dilute acetic acid and once more with water. After the organic phase had been dried over sodium sulfate, it was made strongly acidic using hydrogen chloride-saturated diethyl ether, and the solvent was distilled off on a Rotavapor under reduced pressure. After distilling off to a substantial extent, the mixture was admixed again with ethyl acetate and the solvent was again distilled off, in the course of which brown-colored crystals separated out. The solid was filtered off rapidly and transferred to a desiccator for drying over diphosphorus pentoxide.
Name
2-chloro-4-methyl-3-trifluoroacetylaminothiophene
Quantity
400 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][CH:4]=[C:5]([CH3:14])[C:6]=1[NH:7]C(=O)C(F)(F)F.O.NN>O>[ClH:1].[NH2:7][C:6]1[C:5]([CH3:14])=[CH:4][S:3][C:2]=1[Cl:1] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
2-chloro-4-methyl-3-trifluoroacetylaminothiophene
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC=C(C1NC(C(F)(F)F)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 50° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed once with dilute acetic acid and once more with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the organic phase had been dried over sodium sulfate, it
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off on a Rotavapor under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off to a substantial extent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was again distilled off, in the course of which brown-colored crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off rapidly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a desiccator
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
for drying over diphosphorus pentoxide
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NC1=C(SC=C1C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
